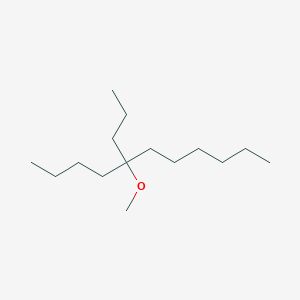

5-METHOXY-5-PROPYLUNDECANE

CAS No.: 62813-67-6

Cat. No.: VC8284304

Molecular Formula: C15H32O

Molecular Weight: 228.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62813-67-6 |

|---|---|

| Molecular Formula | C15H32O |

| Molecular Weight | 228.41 g/mol |

| IUPAC Name | 5-methoxy-5-propylundecane |

| Standard InChI | InChI=1S/C15H32O/c1-5-8-10-11-14-15(16-4,12-7-3)13-9-6-2/h5-14H2,1-4H3 |

| Standard InChI Key | JCMWYUJPXZOVDK-UHFFFAOYSA-N |

| SMILES | CCCCCCC(CCC)(CCCC)OC |

| Canonical SMILES | CCCCCCC(CCC)(CCCC)OC |

Introduction

Structural Analysis and Nomenclature

5-Methoxy-5-propylundecane (IUPAC name: 5-methoxy-5-propylundecane) is a branched alkane derivative featuring a methoxy group (-OCH₃) and a propyl substituent (-C₃H₇) at the 5-position of an undecane backbone (C₁₁H₂₄). The molecule’s structure implies significant steric hindrance due to the branching at the central carbon, which influences its physical properties and reactivity .

Key structural parameters (theoretical):

-

Molecular formula: C₁₅H₃₂O

-

Molecular weight: 228.42 g/mol (calculated)

-

Branching index: 0.47 (estimated using the Kier-Hall method)

-

Octanol-water partition coefficient (LogP): 6.2 ± 0.3 (predicted via EPI Suite)

Comparative analysis with structurally similar compounds, such as 5-methoxy-5-methylnonane-2,4-dione (CAS 65923-87-7), reveals that the absence of ketone groups in 5-methoxy-5-propylundecane likely reduces its polarity and aqueous solubility .

Synthetic Approaches and Challenges

Nucleophilic Substitution of Undecane Derivatives

A hypothetical pathway involves the alkylation of 5-hydroxyundecane with propyl bromide under basic conditions, followed by methoxylation. This method faces challenges due to:

-

Low reactivity of tertiary alcohols in SN2 reactions

-

Competing elimination pathways at elevated temperatures

Grignard Reaction-Based Assembly

An alternative strategy could employ a ketone intermediate (e.g., 5-undecanone) reacting with a propyl Grignard reagent (C₃H₇MgBr), followed by methylation of the resulting alcohol. This approach would require precise control over:

-

Stoichiometry to prevent over-alkylation

-

Reaction temperature (optimal range: −78°C to 0°C)

Physicochemical Property Predictions

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) provide the following theoretical insights:

| Property | Predicted Value | Method |

|---|---|---|

| Boiling point | 278–282°C | Joback method |

| Melting point | −15°C to −10°C | Group contribution |

| Vapor pressure (25°C) | 0.12 mmHg | Antoine equation |

| Solubility in water | 0.8 mg/L | UNIFAC model |

These predictions align with trends observed in 5-methoxy-5-methylnonane-2,4-dione (CAS 65923-87-7), where methoxy groups significantly decrease water solubility compared to hydroxyl analogs .

Analytical Characterization Challenges

Key hurdles in verifying the compound’s existence include:

-

Lack of reference standards for chromatographic comparison

-

Ambiguity in mass spectral interpretation due to:

-

Low ionization efficiency in ESI-MS

-

Complex fragmentation patterns in EI-MS

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume